molecular formula C3H6NO2- B1211748 2-Nitropropane nitronate CAS No. 20846-00-8

2-Nitropropane nitronate

Cat. No.: B1211748
CAS No.: 20846-00-8
M. Wt: 88.09 g/mol
InChI Key: MRHSGZMVLDOZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Perspectives and Foundational Contributions to Aci-Nitro Tautomerism Research

The journey into the chemistry of nitroalkanes began in the late 19th century. A pivotal moment was the first synthesis of nitroalkanes by Victor Meyer in 1872, achieved by reacting alkyl halides with silver nitrite (B80452). google.comacs.org This discovery opened the door to a new class of organic compounds.

A few decades later, the unique reactivity of these compounds began to be unraveled. In 1893, Konovalov reported the conversion of the potassium salt of 1-phenylnitroethane into acetophenone (B1666503) using sulfuric acid. wikipedia.orgchemeurope.com This work was soon followed by the more extensive studies of John Ulric Nef. In 1894, Nef demonstrated that the acid hydrolysis of a sodium salt of a primary or secondary nitroalkane—the nitronate—led to the formation of a carbonyl compound (an aldehyde or ketone) and nitrous oxide. wikipedia.orgchemeurope.comnumberanalytics.com This transformation, now universally known as the Nef reaction , was a critical discovery. It provided the first clear chemical evidence for the existence of the tautomeric aci-nitro form (or nitronic acid) and its corresponding anion, the nitronate. wikipedia.orgnumberanalytics.com

The Nef reaction mechanistically proceeds through the protonation of the nitronate salt to form the nitronic acid, which is the aci-nitro tautomer. wikipedia.orgchemeurope.com This unstable intermediate is further protonated and then hydrolyzed to yield the final carbonyl compound. The concept of this nitro-aci tautomerism , the equilibrium between the nitro form and the more acidic aci-nitro form, became a central theme in understanding the behavior of nitro compounds possessing an α-hydrogen. spcmc.ac.inresearchgate.net These foundational studies established the framework for comprehending the dual nature of nitroalkanes and the critical role of their corresponding nitronates as reactive intermediates.

Significance of 2-Nitropropane (B154153) and its Nitronate in Organic Synthesis Paradigms

The deprotonation of 2-nitropropane to its nitronate unlocks a wide array of synthetic possibilities, making it a valuable building block in organic chemistry. The nitronate's ambident nucleophilic nature allows it to react with various electrophiles at either the carbon or oxygen atom.

The most prominent synthetic application is the Nef reaction , which transforms 2-nitropropane nitronate into acetone (B3395972). numberanalytics.comorganic-chemistry.org This reaction provides a reliable method for converting a secondary nitro group into a ketone. Beyond this classic transformation, this compound serves as a potent carbon nucleophile. It participates in:

Michael additions: Conjugate addition to α,β-unsaturated carbonyl compounds. mdpi.com

Henry Reaction (or aza-Henry/nitro-Mannich reaction): Addition to aldehydes and imines to form β-nitroalcohols and β-nitroamines, respectively. mdpi.comresearchgate.net These products are versatile precursors for other functional groups.

Alkylation: Reaction with alkyl halides to form more complex nitroalkanes. youtube.com

Furthermore, the nitronate can act as a 1,3-dipole, engaging in cycloaddition reactions to construct functionalized heterocyclic frameworks that are otherwise difficult to access. researchgate.net The nitro group itself is a synthetic chameleon; after serving its purpose in a synthetic sequence, it can be reduced to an amine or converted to a carbonyl group via the Nef reaction, highlighting its role as a versatile functional group precursor. researchgate.netncert.nic.in 2-Nitropropane is also used as a feedstock in the synthesis of certain pharmaceuticals, such as phentermine and chlorphentermine, and as an oxidant in the Hass-Bender oxidation process. wikipedia.org

Reaction TypeReactant for NitronateResulting Product ClassReference
Nef ReactionAcid (H+)Ketone (Acetone) numberanalytics.comorganic-chemistry.org
Henry ReactionAldehydeβ-Nitroalcohol mdpi.com
Aza-Henry ReactionImineβ-Nitroamine mdpi.comresearchgate.net
Michael Additionα,β-Unsaturated Carbonylγ-Nitrocarbonyl Compound mdpi.com
ReductionReducing Agent (e.g., H2/Ni)Amine (Isopropylamine) ncert.nic.in

Overview of Contemporary Research Trajectories in Nitronate Reactivity

Despite the long history of nitro chemistry, research into the reactivity of nitronates continues to evolve. mdpi.comnih.gov A significant focus of modern research is the development of stereoselective transformations. The use of asymmetric organocatalysis for the conjugate addition of nitroalkanes to α,β-unsaturated systems is a particularly active area, aiming to produce enantiomerically enriched products that are valuable for pharmaceutical synthesis. mdpi.com

Researchers are also exploring novel catalytic systems to expand the scope and efficiency of nitronate reactions. This includes the use of Lewis acids and transition metals, such as copper and palladium, to catalyze reactions like allylation and other carbon-carbon bond-forming processes. organic-chemistry.orgsci-hub.se The dual nucleophilic and electrophilic character of nitronates is being increasingly exploited for the synthesis of complex heterocyclic compounds through innovative cycloaddition strategies. researchgate.net Furthermore, there is ongoing investigation into the α-electrophilic reactivity of nitronates, a less traditional mode of reaction that opens new avenues for functionalization. nih.gov The development of more efficient and environmentally benign reaction conditions, such as continuous flow processes for oxidative Nef-type reactions, also represents a key direction in contemporary research. organic-chemistry.org

Interdisciplinary Relevance of this compound in Chemical Sciences

The significance of this compound extends beyond the confines of synthetic organic chemistry, touching upon toxicology, medicinal chemistry, and materials science.

Toxicology and Biochemistry: The tautomeric equilibrium between 2-nitropropane and its nitronate is of critical importance in toxicology. The conversion to propane (B168953) 2-nitronate is considered a pivotal step in the mechanism of 2-nitropropane's genotoxicity and carcinogenicity. nih.govnih.gov Studies have shown that the nitronate form is significantly more mutagenic than its neutral parent compound. nih.govnih.gov This enhanced toxicity is hypothesized to stem from the generation of free radicals and reactive oxygen species during the nitronate's metabolic processing. nih.gov Research has also indicated that the tautomerization process can be catalyzed by liver enzymes, specifically those in the cytosol, which may contribute to the compound's target organ toxicity. nih.gov The relative stability and equilibrium concentration of the nitronate are therefore key chemical determinants of the toxic potential of 2-nitropropane. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20846-00-8

Molecular Formula

C3H6NO2-

Molecular Weight

88.09 g/mol

IUPAC Name

2-nitropropane

InChI

InChI=1S/C3H6NO2/c1-3(2)4(5)6/h1-2H3/q-1

InChI Key

MRHSGZMVLDOZCK-UHFFFAOYSA-N

SMILES

C[C-](C)[N+](=O)[O-]

Canonical SMILES

C[C-](C)[N+](=O)[O-]

Synonyms

propane-2-nitronate

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of 2 Nitropropane Nitronate

Nucleophilic Reactivity of the Nitronate Anion (α-C-Nucleophilicity)

The deprotonation of 2-nitropropane (B154153) at the α-position generates the nitronate anion, an intermediate that readily participates in a variety of nucleophilic addition and substitution reactions. nih.gov The carbon atom of the nitronate is a key nucleophilic center, enabling the formation of new carbon-carbon bonds. researchgate.net

Henry (Nitroaldol) Reaction: Scope and Stereochemical Control with 2-Nitropropane Nitronate

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the addition of a nitronate anion to an aldehyde or ketone. wikipedia.org When 2-nitropropane is used, its nitronate anion adds to carbonyl compounds to form β-nitro alcohols. wikipedia.orgwho.int This reaction is reversible and can be catalyzed by a base. wikipedia.org The resulting β-nitro alcohols are valuable synthetic intermediates that can be converted to other functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.org

The stereochemical outcome of the Henry reaction using 2-nitropropane can be influenced by various factors, including the reaction conditions and the use of chiral catalysts. The reaction typically produces a mixture of diastereomers, and achieving high stereoselectivity can be challenging due to the reversibility of the reaction and the potential for epimerization at the nitro-substituted carbon. wikipedia.org

In recent years, significant progress has been made in the development of asymmetric organocatalytic Henry reactions. mdpi.com Chiral organocatalysts, such as bifunctional thioureas and phase-transfer catalysts, have been employed to control the stereoselectivity of the reaction. For instance, chiral P-spirocyclic tetra-aminophosphonium salts have been used to catalyze the asymmetric diastereoselective Henry reaction between aromatic aldehydes and nitropropane, yielding high enantioselectivities and anti/syn ratios. nih.gov The catalyst is believed to form an ion pair with the nitronate anion, facilitating a stereocontrolled addition to the aldehyde. nih.gov

Table 1: Examples of Organocatalysts in Asymmetric Henry Reactions with Nitropropane

Catalyst TypeAldehydeNitroalkaneDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Reference
Chiral Tetra-aminophosphonium SaltAromaticNitropropaneup to 19:1up to 99% nih.gov

Transition metal complexes have also proven to be effective catalysts for asymmetric Henry reactions involving this compound. rsc.org Copper complexes with chiral ligands are particularly common. nih.govrsc.org For example, a copper(I) complex with a chiral tetrahydrosalen ligand has been shown to catalyze the highly enantio- and diastereoselective Henry reaction of benzaldehyde (B42025) and 1-naphthaldehyde (B104281) with nitropropane, favoring the syn product with high enantiomeric excess. nih.govrsc.org The proposed transition state involves the copper-complexed nitronate of nitropropane in a specific configuration that directs the attack on one face of the aldehyde. nih.govrsc.org

Heterobimetallic catalysts, such as those containing both a lanthanide and an alkali metal, have also been developed for stereoselective Henry reactions.

Table 2: Transition Metal Catalysts in Asymmetric Henry Reactions with Nitropropane

MetalLigandAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Reference
Copper(I)Chiral TetrahydrosalenBenzaldehydeHigh syn selectivityHigh ee nih.govrsc.org
Copper(II)Chiral Diamine2-NitroethylbenzeneModerate to goodExcellent rsc.org

Michael Addition Reactions with this compound as Nucleophile

The this compound anion is an effective nucleophile in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds and other Michael acceptors. who.intwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds or their precursors. wikipedia.org A classic example is the reaction of 2-nitropropane with methyl acrylate (B77674). wikipedia.org

The development of asymmetric Michael additions using this compound has been an area of active research. Organocatalysts, such as chiral bifunctional organobases, have been successfully employed to achieve high enantioselectivity in the addition of α-branched nitroalkanes to α'-hydroxy enones. nih.gov

Mannich-type Reactions and Aza-Henry Reactions

The this compound anion can participate in Mannich-type reactions, which involve the addition of a nucleophile to an imine or its equivalent. who.intcore.ac.uk When the nucleophile is a nitronate anion, the reaction is specifically referred to as a nitro-Mannich or aza-Henry reaction. wikipedia.orgnih.gov This reaction leads to the formation of β-nitroamines, which are valuable precursors to 1,2-diamines. wikipedia.orgnih.gov

The first examples of the nitro-Mannich reaction date back to the late 19th century. wikipedia.org However, significant interest in this transformation has grown more recently with the development of stereoselective methods. Both metal-catalyzed and organocatalytic asymmetric aza-Henry reactions have been reported, allowing for the synthesis of enantioenriched β-nitroamines. wikipedia.orgrsc.org For instance, copper complexes with chiral ligands have been used to catalyze the enantioselective addition of nitroalkanes to N-protected imines. wikipedia.org

C-Alkylation and C-Acylation Reactions

Direct C-alkylation of the this compound anion with simple alkyl halides is often challenging due to the competing O-alkylation pathway, which leads to the formation of carbonyl compounds via nitronic esters. nih.govwikipedia.org However, specific conditions and reagents have been developed to favor C-alkylation. For example, copper-catalyzed thermal redox catalysis has been shown to promote the C-alkylation of nitroalkanes, including 2-nitropropane, with alkyl halides. nih.gov This method allows for the direct construction of a fully substituted carbon atom bearing a nitro group. nih.gov Nickel-catalyzed photoredox dual catalysis has also emerged as a general method for the C-alkylation of nitroalkanes. orgsyn.org

C-acylation of nitronate anions provides a route to α-nitro ketones. softbeam.netacs.org This transformation can be achieved using various acylating agents.

Electrophilic Reactivity of Nitronate Species (α-C-Electrophilicity and Umpolung Reactivity)

The this compound anion, typically generated by the deprotonation of 2-nitropropane, is classically recognized as an α-C-nucleophile. frontiersin.orgnih.gov This nucleophilicity is exploited in fundamental carbon-carbon bond-forming reactions. However, under specific activating conditions, the reactivity of the nitronate species can be inverted, a concept known as "umpolung." frontiersin.orgnih.govnih.gov In this reversed polarity state, the aci-form of 2-nitropropane behaves as a potent α-C-electrophile. frontiersin.orgnih.govresearchgate.net This electrophilic character is unlocked through activation by either Brønsted or Lewis acids, which transforms the nitronate into a species susceptible to attack by various nucleophiles at the α-carbon. frontiersin.orgnih.govnih.govresearchgate.net This umpolung strategy significantly broadens the synthetic utility of nitroalkanes, allowing for the introduction of C-, N-, and S-nucleophiles at the α-position. frontiersin.orgnih.govresearchgate.net

The electrophilic activation of this compound can be initiated by Brønsted acids. This process involves the acid-assisted tautomerization of the nitroalkane into its corresponding aci-nitro tautomer, or nitronic acid. nih.govfrontiersin.org While nitroalkanes exist in equilibrium with their nitronate forms, this equilibrium typically favors the nitro-form, especially at low pH. nih.govfrontiersin.org To overcome this, strong Brønsted acids and/or excess acid at low temperatures are employed to generate a sufficient concentration of the reactive aci-form. nih.govfrontiersin.org

The classic Nef reaction serves as a prime example of this activation, where the key step is the nucleophilic addition of water to the protonated aci-form of the nitroalkane. frontiersin.orgnih.govresearchgate.net In more contemporary synthetic methods, superacids like triflic acid (TfOH) are used to promote reactions between the aci-form of nitroalkanes and non-activated arenes, leading to the formation of oximes. frontiersin.org Mechanistic studies postulate the involvement of a diprotonated nitronic acid intermediate in these transformations. frontiersin.org

Table 1: Brønsted Acid-Mediated Reactions of Nitronate Precursors

Reactant 1 Reactant 2 Brønsted Acid Product Type Ref.
Aci-nitro form of nitroalkane Non-activated arene Triflic acid (TfOH) Oxime frontiersin.org
Nitronate Salt H₃O⁺ Mineral Acid Ketone (Nef Reaction) thieme-connect.de

Lewis acids provide an alternative and powerful method for activating the aci-nitro tautomers of compounds like 2-nitropropane, inducing α-C-electrophilicity. frontiersin.orgnih.govresearchgate.net This activation strategy also facilitates umpolung reactivity, enabling reactions with a variety of nucleophiles. frontiersin.orgnih.gov The interaction of the nitronate with a Lewis acid enhances the electrophilic character of the α-carbon, making it susceptible to attack by carbon-based nucleophiles. nih.gov

A prominent example involves the use of silyl (B83357) triflates, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to activate cyclic nitronates. nih.gov The in situ generated silylated intermediate is highly reactive and undergoes diastereoselective α-alkylation with nucleophiles like ketene (B1206846) acetals, silylenol ethers, and enamines. nih.gov This approach effectively reverses the normal nucleophilic role of the nitronate. nih.gov

Once activated via Brønsted or Lewis acids, the electrophilic form of this compound can react with electron-rich aromatic and heteroaromatic compounds. nih.govfrontiersin.org These reactions represent a direct method for the C-H functionalization of arenes using a nitroalkane as an electrophilic synthon. frontiersin.org

A well-documented example is the reaction of secondary nitroalkanes, including 2-nitropropane, with arenes in polyphosphoric acid (PPA). nih.govfrontiersin.org The proposed mechanism involves the formation of a phosphorylated electrophilic nitronate species. nih.govfrontiersin.org This intermediate reacts with the arene to form an oxime, which then undergoes a Beckmann rearrangement to yield a nitrone. nih.govfrontiersin.org Unlike nitrones derived from primary nitroalkanes, this species lacks an α-hydrogen and cannot eliminate water to form a carboxamide. Instead, it is attacked by a second molecule of the arene, ultimately forming a hydroxylamine (B1172632) derivative. nih.govfrontiersin.org This pathway highlights a distinct reactivity pattern for secondary nitroalkanes compared to primary ones under similar conditions. nih.govfrontiersin.org

Table 2: Reaction of Activated 2-Nitropropane with Arenes in Polyphosphoric Acid (PPA)

Arene Key Intermediate(s) Final Product Type Ref.

Pericyclic Reactions and Cycloadditions

The this compound anion is a versatile intermediate capable of participating in pericyclic reactions and various modes of cycloaddition. Its dual nucleophilic and electrophilic nature within the O-N-C moiety allows it to function as a 1,3-dipole, facilitating the synthesis of heterocyclic frameworks that are otherwise difficult to access. researchgate.net

A notable example of a pericyclic process is the Hass-Bender oxidation. wikipedia.org In this reaction, the sodium salt of 2-nitropropane acts as an oxidant. The process is initiated when an oxygen atom of the nitronate anion displaces a halide from a benzyl (B1604629) or allyl halide. wikipedia.org The resulting O-alkylated intermediate then undergoes a pericyclic rearrangement to furnish a carbonyl compound (e.g., a benzaldehyde) and dimethyloxime. wikipedia.org

As a 1,3-dipole, this compound and its derivatives (particularly O-silyl nitronates) are extensively used in [3+2] cycloaddition reactions with various dipolarophiles. thieme-connect.deresearchgate.netbenthamdirect.comthieme-connect.com These reactions provide a powerful route to five-membered nitrogen- and oxygen-containing heterocycles, such as isoxazolidines and isoxazolines. researchgate.netresearchgate.netbenthamdirect.com The cycloaddition can be performed in both intermolecular and intramolecular fashions. researchgate.netbenthamdirect.com

The reaction of nitronates with electron-deficient alkenes is a common strategy for constructing highly functionalized isoxazolidine (B1194047) rings. researchgate.netresearchgate.net For instance, cyclic nitronates can be engaged in 1,3-dipolar cycloadditions with acrylates to produce complex tricyclic compounds. cdnsciencepub.com The stereoselectivity of these cycloadditions is often high and has been a subject of extensive investigation, making it a valuable tool in the asymmetric synthesis of complex molecules like carbohydrate mimics and alkaloids. researchgate.netbenthamdirect.comresearchgate.net

Table 3: Examples of 1,3-Dipolar Cycloadditions with Nitronates

Nitronate Type Dipolarophile Product Type Ref.
Silyl Nitronate Alkene Isoxazolidine thieme-connect.deresearchgate.net
Cyclic Nitronate Acrylate Tricyclic Isoxazolidine cdnsciencepub.com

The reactive intermediates generated from this compound can undergo various intramolecular cyclization reactions to form cyclic and polycyclic structures. These transformations are often triggered by strong acids. For example, substrates containing both a nitroalkane moiety and an electron-rich arene can be induced to cyclize in the presence of triflic acid. nih.govfrontiersin.org Mechanistic studies suggest that these reactions proceed through protonated nitronate intermediates which are then attacked intramolecularly by the aryl group. nih.govfrontiersin.org

In a related process, nitronates can be converted into nitrile oxides, which are also potent 1,3-dipoles. nih.govfrontiersin.orgrsc.org If the starting molecule contains an appropriately positioned alkene, the in situ generated nitrile oxide can undergo a facile intramolecular [3+2] cycloaddition (an INOC reaction) to form fused bicyclic isoxazoline (B3343090) systems. rsc.org For instance, 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid are proposed to form nitrile oxides, which then cyclize via an intramolecular Friedel-Crafts-type reaction with the tethered phenyl ring to yield tricyclic iminium salts in high yields. nih.govfrontiersin.org

Oxidative and Reductive Transformations of this compound

The transformation of the nitro group into other functional groups is a cornerstone of nitroalkane chemistry. For this compound, oxidative and reductive pathways are particularly significant, providing access to valuable carbonyl compounds and amines.

The Nef reaction is a classical method for converting secondary nitroalkanes, via their corresponding nitronates, into ketones. organic-chemistry.orgnumberanalytics.comyoutube.com The process is initiated by the deprotonation of 2-nitropropane to form the this compound salt. organic-chemistry.orgyoutube.com The standard and most widely used procedure involves the controlled addition of this pre-formed nitronate salt to a strong mineral acid (pH < 1), such as sulfuric acid. organic-chemistry.orgwikipedia.org

The accepted mechanism proceeds through several key intermediates:

Protonation: In the strongly acidic medium, the nitronate is kinetically protonated on an oxygen atom, yielding a nitronic acid (the aci form of 2-nitropropane). youtube.comyoutube.comwikipedia.org

Second Protonation: The nitronic acid undergoes a second protonation, forming a protonated species analogous to an iminium ion. wikipedia.org This intermediate is highly electrophilic at the carbon atom.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon. youtube.comwikipedia.org

Decomposition: Subsequent proton transfer and elimination steps lead to the formation of the final ketone (acetone) and nitroxyl (B88944) (HNO), which rapidly decomposes to nitrous oxide (N₂O) and water. wikipedia.org

Over the years, several modifications to the classical Nef reaction have been developed to overcome the often harsh conditions of strong acid. These include oxidative and reductive methods. Oxidative variations may employ reagents like potassium permanganate (B83412) (KMnO₄), Oxone, or ozone to effect the transformation. youtube.comwikipedia.org Reductive methods, for instance using titanium(III) chloride, can lead to the formation of oximes, which can then be hydrolyzed to the corresponding ketone. organic-chemistry.orgyoutube.com

The Hass-Bender oxidation provides a unique method for synthesizing aldehydes, particularly benzaldehydes, using the sodium salt of 2-nitropropane as the oxidant. wikipedia.org First reported by Henry B. Hass and Myron L. Bender in 1949, this reaction converts benzyl halides into their corresponding aldehydes. wikipedia.orgacs.org The reaction also demonstrates utility for allyl halides, yielding α,β-unsaturated aldehydes and ketones. wikipedia.org

The mechanism of the Hass-Bender oxidation is distinct from other nitronate reactions. It commences with the Sₙ2 displacement of a halide from the benzylic or allylic substrate. wikipedia.org Crucially, the nucleophile in this step is one of the oxygen atoms of the this compound, not the α-carbon. wikipedia.org This O-alkylation event forms an O-benzyl nitronate ester intermediate. This intermediate then undergoes a concerted, intramolecular pericyclic rearrangement, which results in the formation of the aldehyde product and dimethyloxime as a byproduct. wikipedia.org

SubstrateOxidantProductByproductReference
Benzyl HalideSodium this compoundBenzaldehydeDimethyloxime wikipedia.org
Allyl HalideSodium this compoundα,β-Unsaturated Aldehyde/KetoneDimethyloxime wikipedia.org

This table illustrates the general transformation in the Hass-Bender oxidation.

Nature has evolved enzymatic pathways for the metabolism of nitroalkanes. Nitronate monooxygenases (NMOs) are a class of FMN-dependent enzymes that catalyze the oxidative denitrification of alkyl nitronates to their corresponding aldehydes or ketones and nitrite (B80452). ontosight.aiebi.ac.uk The enzyme was formerly known as 2-nitropropane dioxygenase because of its activity towards 2-nitropropane. ontosight.aiebi.ac.uk

These enzymes play a critical role in the biodegradation of toxic nitroalkanes in various microorganisms. ontosight.ai The catalytic cycle involves the oxidation of the nitronate substrate with the incorporation of one atom of molecular oxygen into the carbonyl product. ebi.ac.uk For this compound, the NMO-catalyzed reaction yields acetone (B3395972) and nitrite. ontosight.aimdpi.com

Research has identified different types of NMOs. Type I NMOs are proficient at oxidizing anionic alkyl nitronates, while Type II enzymes can also act on neutral nitroalkanes. mdpi.com Studies on NMOs from various sources, such as Psychrobacter sp., Hansenula mrakii, and Neurospora crassa, have provided detailed kinetic and structural information. ebi.ac.ukmdpi.comresearchgate.net For example, a novel cold-adapted NMO from Psychrobacter sp. ANT206 was shown to efficiently degrade 2-nitropropane at low temperatures, with the degradation rate reaching 96.1% within 3 hours, highlighting its potential for bioremediation. mdpi.com The Michaelis constant (Kₘ) for the anionic form of 2-nitropropane for the NMO from Hansenula mrakii was determined to be 1.61 mM. researchgate.net

Enzyme SourceSubstrateProduct(s)Key FindingReference
Psychrobacter sp. ANT2062-NitropropaneAcetoneEfficient degradation at low temperatures (30 °C). mdpi.com
Hansenula mrakiiAnionic 2-NitropropaneAcetone, NitriteKₘ value of 1.61 mM. researchgate.net
Neurospora crassaPropyl-2-nitronateKetone, NitriteActive towards various alkyl nitronates. ebi.ac.uk

This table presents findings from studies on different nitronate monooxygenases.

The nitro group of 2-nitropropane can be completely reduced to an amino group, providing a synthetic route to isopropylamine. This transformation is a form of reductive denitration. The outcome of the reduction is highly dependent on the choice of reducing agent and reaction conditions.

Strong reduction conditions are required for the formation of the primary amine. who.int Common methods include catalytic hydrogenation using catalysts such as Raney nickel or platinum(IV) oxide (PtO₂). wikipedia.org Iron metal in refluxing acetic acid is another effective reagent for this conversion. wikipedia.org

In contrast, milder reduction of 2-nitropropane can yield isopropylhydroxylamine. who.int Reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride are typically used for this partial reduction to the hydroxylamine stage. wikipedia.org

Rearrangement Reactions and Fragmentations

Beyond simple functional group interconversions, this compound can participate in more complex reaction cascades involving rearrangements and fragmentations. The specific pathway is often dictated by the reaction partners and conditions.

In one investigated pathway, secondary nitroalkanes like 2-nitropropane, when activated with polyphosphoric acid (PPA), can undergo a unique rearrangement. frontiersin.orgnih.gov The process is believed to start with the formation of a phosphorylated electrophilic nitronate species. frontiersin.orgnih.gov This intermediate rearranges to an oxime, which then undergoes a Beckmann-type rearrangement to afford a nitrone. frontiersin.orgnih.gov Because this specific nitrone lacks an α-hydrogen, it cannot eliminate water to form a carboxamide (a common outcome for primary nitroalkanes). Instead, it can be trapped by a second nucleophilic attack, for example by an arene, leading to a hydroxylamine derivative. frontiersin.orgnih.gov

Fragmentation pathways are also observed, particularly following the O-alkylation of the nitronate. The reaction of this compound with certain electrophiles can proceed via O-alkylation, followed by a standard fragmentation of the resulting intermediate. scispace.com

Advanced Spectroscopic and Analytical Investigations in 2 Nitropropane Nitronate Research

NMR Spectroscopy for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of molecules in solution. While direct NMR data on the unstable 2-nitropropane (B154153) nitronate anion is not commonly reported, ¹H and ¹³C NMR studies are invaluable for analyzing the stable products derived from its reactions. By providing detailed information about the chemical environment of atomic nuclei, NMR helps confirm reaction pathways and elucidate mechanisms.

For instance, in the synthesis of derivatives from nitroalkanes, NMR spectroscopy is a primary tool for structure verification. The characterization of novel mono N-alkyl quaternary ammonium (B1175870) salts, formed from cage adamanzane type aminals and alkyl iodides, relies on various spectral analyses, including NMR. researchgate.net Similarly, studies on the addition of nitroalkanes to dehydroalanine (B155165) derivatives use ¹H and ¹³C NMR to confirm the structure of the resulting adducts. research-solution.com The analysis of these product structures provides definitive evidence for the preceding mechanistic steps involving the nitronate species.

Vibrational Spectroscopy (IR, Raman) for Reaction Monitoring and Intermediate Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for real-time reaction monitoring and the characterization of functional groups. uni-siegen.deamericanpharmaceuticalreview.com These techniques are particularly useful for studying reactions involving 2-nitropropane nitronate as they can track the concentration changes of reactants, intermediates, and products in a non-destructive manner. americanpharmaceuticalreview.com

In-situ IR spectroscopy has been successfully employed to monitor the formation of products from nickel(II)-nitronate complexes. nih.gov Experiments have shown that product formation occurs only under specific conditions, such as exposure to light, and this kinetic profile can be tracked by monitoring characteristic IR signals. nih.gov This provides direct insight into the reaction mechanism, demonstrating the involvement of light in a potential photoredox catalytic cycle. nih.gov

The utility of vibrational spectroscopy stems from its ability to identify specific chemical bonds. The nitro group (—NO₂) of the parent nitroalkane and the C=N⁺—O⁻ group of the nitronate have distinct vibrational frequencies. Aromatic nitro compounds, for example, show strong characteristic absorption bands for asymmetric and symmetric stretching of the NO₂ group. core.ac.uk The disappearance of the nitroalkane bands and the appearance of bands corresponding to the product's functional groups allow for precise reaction tracking.

Functional GroupTypical Vibrational Frequency (cm⁻¹)Spectroscopy Type
NO₂ Asymmetric Stretch1570-1485IR
NO₂ Symmetric Stretch1370-1320IR
C-Br Stretch262Raman
C=O Stretch~1763IR
C≡N Stretch~2188IR

This table presents general frequency ranges; specific values can be influenced by the molecular environment. americanpharmaceuticalreview.comcore.ac.uknih.gov

Mass Spectrometry Techniques in Nitronate Reaction Analysis

Mass spectrometry (MS) is an essential analytical tool for identifying reaction products and intermediates by measuring their mass-to-charge ratio. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used in the analysis of reactions involving 2-nitropropane and its nitronate form. nih.gov

A key application is the identification of metabolic products. The enzymatic degradation of this compound by nitronate monooxygenase yields acetone (B3395972) and nitrite (B80452). nih.govwho.intresearchgate.net GC-MS analysis has been used to confirm the formation of acetone, identifying it based on its characteristic molecular ion and fragmentation peaks. mdpi.com In one study, the molecular ion peak for acetone was observed at m/z 58.2, with a primary fragment at m/z 43.1, corresponding to the loss of a methyl group. mdpi.com

Isotope dilution GC-MS/MS methods have been developed for the highly sensitive and selective quantification of 2-nitropropane, using deuterated internal standards to ensure accuracy. nih.gov Furthermore, Electrospray Ionization (ESI-MS) is another valuable technique used to characterize derivatives formed in nitronate reactions, such as novel quaternary ammonium salts. researchgate.net

TechniqueApplication in this compound ResearchReference
GC-MSIdentification of volatile degradation products like acetone. mdpi.com
ID-GC-MS/MSSensitive and selective quantification of 2-nitropropane. nih.gov
LC-MS/MSGeneral method for the analysis of 2-nitropropane and its derivatives.
ESI-Q-TOFIdentification of cofactors (e.g., FMN) from enzymes that process nitronates. nih.gov
ESI-MSCharacterization of synthesized nitronate derivatives. researchgate.net

X-ray Crystallography of Solid-State Nitronate Derivatives and Adducts

X-ray crystallography provides unambiguous, three-dimensional structural information of crystalline solids at the atomic level. This technique is indispensable for the absolute confirmation of the structure of stable derivatives and adducts formed from this compound. The resulting crystal structures offer deep insights into bonding, stereochemistry, and the non-covalent interactions that stabilize the molecule in the solid state. nih.gov

Several adducts and complexes involving nitronates have been characterized using single-crystal X-ray analysis. For example, the structure of methyl (2RS,4RS)-4-nitro-2-phthalimidopentanoate, a product from the reaction of a dehydroalanine derivative with nitroethane, was confirmed by X-ray crystallography. More directly, novel nickel(II)-bathocuproine nitronate complexes have been synthesized and their molecular structures determined by X-ray diffraction. nih.gov These structures provide critical evidence for the coordination environment of the metal center and the binding mode of the nitronate ligand, which are key to understanding their reactivity in catalytic cycles. nih.gov

In the field of enzymology, crystallography has been used to trap and characterize reaction intermediates. The crystal structure of nitroalkane oxidase was solved with a covalent N5-FAD adduct formed during the turnover of a nitroalkane, providing a snapshot of the enzyme's mechanism. researchgate.net

Compound/ComplexCrystal SystemSpace GroupKey Structural Feature
Methyl (2RS,4RS)-4-nitro-2-phthalimidopentanoateOrthorhombicNot specifiedConfirmed structure of a Michael adduct.
Ni(II)-bathocuproine nitronate complexesNot specifiedNot specifiedProvided definitive structures of catalytically relevant metal-nitronate complexes. nih.gov
2-cyanoguanidinophenytoin (CNG-DPH)MonoclinicP2₁/cStructure stabilized by inter- and intramolecular hydrogen bonds. nih.gov
CNG-DPH Mannich base derivativeMonoclinicC2/cMorpholine ring adopts a distinct chair configuration. nih.gov

This table summarizes findings from crystallographic studies on nitronate derivatives and related structures.

Kinetic Studies of Nitronate Transformations

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical and enzymatic reactions involving this compound. These investigations measure how reaction rates change with varying concentrations of reactants, catalysts, and temperature, allowing for the determination of rate laws and activation parameters.

The kinetics of the nitrosation of the nitronic acid derived from 2-nitropropane show a first-order dependence on the nitronic acid concentration and are strongly catalyzed by halide ions like Cl⁻ and Br⁻. rsc.org In another study, the oxygenation of potassium 1-propylnitronate was found to follow a rate law of -d[K-1-PN]/dt = k₂[K-1-PN][O₂], with the reaction proceeding via a single electron transfer (SET) mechanism. researchgate.net

Enzymatic transformations of this compound have also been extensively studied. Nitronate monooxygenase (NMO) from various organisms catalyzes the oxidation of alkyl nitronates. nih.govresearchgate.netnih.gov Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat) have been determined for these enzymes, providing insight into their substrate specificity and catalytic efficiency. For example, a novel cold-adapted NMO from Psychrobacter sp. showed significant activity at low temperatures. nih.gov

ReactionSystemKey Kinetic Findings
Nitrosation2-Nitropropane nitronic acid + Nitrous acidFirst-order in [nitronic acid]; catalyzed by Cl⁻, Br⁻, SCN⁻. rsc.org
OxygenationPotassium 1-propylnitronate + O₂ in DMSORate = k₂[Nitronate][O₂]; k = 1.43 M⁻¹s⁻¹ at 313.16 K; ΔH‡ = 57 kJ mol⁻¹; ΔS‡ = -60 J mol⁻¹K⁻¹. researchgate.net
Enzymatic OxidationThis compound + Nitronate Monooxygenase (Hansenula mrakii)Apparent Kₘ = 1.61 mM. researchgate.net
Enzymatic OxidationThis compound + Nitronate Monooxygenase (Psychrobacter sp.)Optimal activity at 30°C and pH range 7.5-8.5. nih.gov

Theoretical and Computational Studies of 2 Nitropropane Nitronate

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone for studying the electronic properties of nitronate anions. These calculations are crucial for understanding the charge distribution and molecular orbital landscape, which in turn govern the compound's reactivity. For instance, the deprotonated form of 2-nitropropane (B154153), the nitronate, is known to have both nucleophilic and electrophilic character, a duality that DFT calculations can quantify. researchgate.net

Studies on the decomposition of 2-nitropropane have employed DFT methods, such as B3LYP with a 6-311+G(3df,2p) basis set, to determine properties of various decomposition pathways. rsc.orgacs.org Such calculations can predict the enthalpies of formation and the energy barriers for different reactions. rsc.orgacs.org The analysis of frontier molecular orbitals (HOMO and LUMO) helps in predicting how the nitronate will interact with other reagents. The negative charge is not localized on the carbon atom but is delocalized across the nitro group, a feature that is well-described by DFT calculations and is crucial for explaining the "nitroalkane anomaly," where alkyl substitution has an unusual effect on acidity. cdnsciencepub.com This delocalization is key to its role in reactions like the Henry reaction. nih.gov

Compound/ReactionComputational MethodCalculated PropertyResultReference
2-NitropropaneB3LYP/6-311+G(3df,2p)Enthalpy of Formation-34.0 ± 1 kcal/mol rsc.org
2-NitropropaneB3LYP/6-311+G(3df,2p)HONO Elimination Barrier39.2 kcal/mol rsc.orgacs.org
Cyclic Nitronate FormationMPWB1K/6-311G(d,p)Gibbs Free Energy of Reaction46.5 kcal/mol mdpi.com
Triazolopyridinone DerivativesB3LYP/6-31G(d,p)Electronic Structure for FQSARStatistically significant equations for receptor activity researchgate.net

Transition State Analysis and Reaction Coordinate Determination

Understanding the mechanism of reactions involving 2-nitropropane nitronate requires detailed analysis of the potential energy surface, including the identification of transition states and the determination of the reaction coordinate. Computational studies have successfully modeled the transition states for key reactions.

For the Henry reaction between benzaldehyde (B42025) and nitropropane, calculations have examined the diastereomeric reaction pathways leading to syn and anti products. nih.gov By locating the transition state structures, researchers can compute activation barriers and explain the stereoselectivity observed experimentally. nih.gov Similarly, the decomposition of 2-nitropropane via the concerted molecular elimination of HONO has been studied, with the transition state located and the activation barrier calculated to be approximately 39.2 kcal/mol at the B3LYP/6-311+G(3df,2p) level. rsc.orgacs.org

The proton transfer from 2-nitropropane to a base is another fundamental process where transition state analysis is critical. Calculations have shown that as the proton is transferred, significant structural rehybridization occurs, and negative charge delocalizes onto the nitro group. cdnsciencepub.com Modeling this process accurately along the reaction coordinate is essential for understanding the kinetics and the unusual Brønsted relationships observed for nitroalkanes. cdnsciencepub.com

ReactionMethodSolventCalculated Energy (Parameter)ValueReference
Deprotonation of 2-NitropropaneMP2/6-31+G Gas PhaseFree Energy (ΔG)-10.6 kcal/mol nih.gov
Deprotonation of 2-NitropropanePCM-MP2/6-31+GWaterFree Energy (ΔG)-17.3 kcal/mol nih.gov
Henry Reaction (Benzaldehyde + Nitropropane)AM1/MM Monte CarloWaterBarrier Height Difference (syn vs. anti)ca. 2 kcal/mol nih.gov
HONO Elimination from 2-NitropropaneB3LYP/6-311+G(3df,2p)Gas PhaseActivation Barrier39.2 kcal/mol rsc.orgacs.org

Solvation Effects and Computational Modeling in Aqueous and Organic Media

The behavior of ions like this compound is profoundly influenced by the solvent. Computational models are indispensable for dissecting these interactions. Two primary approaches are used: implicit and explicit solvation models.

Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.gov This method has been used to study the deprotonation of 2-nitropropane, showing that the reaction is significantly more exergonic in water (ΔG = -17.3 kcal/mol) compared to the gas phase (ΔG = -10.6 kcal/mol), highlighting the stabilization of the resulting ion by the polar solvent. nih.gov

Explicit solvation models, often employed in a Quantum Mechanics/Molecular Mechanics (QM/MM) framework, provide a more detailed picture by including individual solvent molecules in the calculation. nih.gov This approach is vital for understanding specific interactions like hydrogen bonding. For the Henry reaction, QM/MM calculations revealed that in water, hydrogen bonds to the transition state are weaker than those to the nitronate reactant, affecting the reaction rate. nih.gov In dimethyl sulfoxide (B87167) (DMSO), aprotic ion-dipole interactions are the dominant solvation force. nih.gov These detailed models are necessary to explain phenomena like the nitroalkane anomaly, which is associated with the greater solvation of the nitronate group as it forms.

Reaction/ProcessMediumMethodCalculated EnergyReference
2-Nitropropane Deprotonation (ΔG)Gas PhaseMP2/6-31+G -10.6 kcal/mol nih.gov
2-Nitropropane Deprotonation (ΔG)Water (PCM)PCM-MP2/6-31+G-17.3 kcal/mol nih.gov
Henry Reaction (syn-product stability over anti)Water (PCM)AM1/IEF-PCMca. 2 kcal/mol (ΔG) nih.gov

Molecular Dynamics Simulations of Nitronate Interactions

Molecular dynamics (MD) simulations allow researchers to study the time-dependent behavior of molecular systems, providing insights into the dynamics of nitronate interactions. While direct simulations of the unstable this compound are rare, MD simulations of its parent compound, 2-nitropropane, within biological environments like enzymes offer critical information.

The enzyme 2-nitropropane dioxygenase (2NPD) catalyzes the oxidation of 2-nitropropane, a process that proceeds through a nitronate intermediate. academie-sciences.frresearchgate.net MD simulations have been used to refine the 3D structure of 2NPD from Mycobacterium tuberculosis and to study its interactions with water molecules under explicit solvent conditions. researchgate.netscispace.com These simulations, run for nanoseconds at controlled temperature and pressure, track the motion of every atom. scispace.com Analysis of the simulation trajectories reveals stable hydrogen bonding patterns between the enzyme's hydrophilic amino acids and surrounding water molecules. researchgate.netscispace.com For example, an active site residue, His83, was found to interact with three water molecules, and these weak bonds could be easily broken to allow a substrate like this compound to bind. researchgate.netscispace.com

ParameterValueReference
System2-Nitropropane Dioxygenase (2NPD) in explicit water scispace.com
Simulation Time10 ns researchgate.netscispace.com
Temperature300 K scispace.com
Pressure1 atm (average) scispace.com
Force FieldAMBER10 scispace.com
Key FindingHydrogen bond length with water: 1.87 Å to 2.83 Å researchgate.netscispace.com

Spectroscopic Property Prediction and Correlation with Experimental Data

A crucial test for any computational model is its ability to reproduce and predict experimental data. For this compound, this includes correlating calculated properties with spectroscopic and physicochemical measurements.

Experimental studies using HPLC and ¹H-NMR spectroscopy have investigated the equilibrium between 2-nitropropane and its nitronate form under physiological conditions. ebi.ac.uknih.gov At a pH of 7.4, the equilibrium is reached in about 8 hours, with 48% of the initial nitronate having converted back to 2-nitropropane. ebi.ac.uknih.gov The pKa for this equilibrium was measured by HPLC to be 7.63. ebi.ac.uknih.gov

Computational methods can be used to predict such properties. For instance, DFT calculations can be employed to compute the energies of the acid and its conjugate base, from which the pKa can be estimated. Furthermore, theoretical calculations can predict spectroscopic signatures. While specific computational predictions for the NMR spectrum of this compound are not widely published, methods exist to calculate NMR chemical shifts and IR frequencies from first principles. nih.gov For the parent nitroalkanes, vacuum ultraviolet (VUV) absorption spectra have been recorded and analyzed with the aid of Time-Dependent DFT (TD-DFT) calculations to understand the electronic transitions and photodissociation dynamics. acs.org The agreement between such predicted spectroscopic data and experimental measurements provides confidence in the underlying theoretical models.

PropertyExperimental ValueExperimental MethodComputational Prediction/CorrelationReference
pKa (2-Nitropropane ⇌ Nitronate)7.63HPLCCan be estimated from DFT-calculated free energies of the acid and conjugate base. ebi.ac.uknih.gov
Equilibrium at pH 7.448% tautomerized to 2-nitropropane after 8h¹H-NMR, HPLCReaction coordinates and free energy profiles can model this equilibrium. ebi.ac.uknih.gov
Electronic TransitionsVUV absorption spectra measuredVUV SpectroscopyTD-DFT calculations used to assign transitions and model potential energy curves for nitroalkanes. acs.org

Role of 2 Nitropropane Nitronate in Complex Molecule Synthesis and Catalysis

Stereoselective Synthesis of Chiral Building Blocks

The generation of chiral molecules from achiral or racemic starting materials is a cornerstone of modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. 2-Nitropropane (B154153) nitronate serves as a key prochiral nucleophile in numerous asymmetric reactions to produce enantioenriched building blocks.

A primary application is in the asymmetric Michael addition , where the nitronate adds to α,β-unsaturated carbonyl compounds. rsc.org This reaction has been extensively studied using various chiral catalysts. For instance, chiral azacrown ethers derived from α-D-glucose have been employed as phase-transfer catalysts in the reaction of 2-nitropropane with chalcones, achieving significant enantiomeric excess (ee). researchgate.net The enantioselectivity of these reactions is often highly dependent on the structure of both the substrate and the catalyst. researchgate.net

Another significant method is the asymmetric Henry reaction (or nitroaldol reaction), where 2-nitropropane nitronate attacks an aldehyde to form β-nitro alcohols with up to two new stereocenters. nih.govrsc.org The development of chiral catalysts, including copper(I) complexes with ligands like [H4]salen, has enabled high diastereo- and enantioselectivity, favoring the syn-adduct with excellent ee. nih.govrsc.org

Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions using nitronates, including the anion of 2-nitropropane, have been developed. researchgate.net These processes, which can involve the desymmetrization of meso-compounds or dynamic kinetic asymmetric transformations, provide access to optically active products with high enantioselectivity. researchgate.net These chiral nitroalkanes are valuable intermediates, as the nitro group can be readily converted into other functional groups, such as amines or carbonyls.

Table 1: Examples of Stereoselective Reactions with this compound

Reaction Type Catalyst/Ligand Substrate Example Diastereo/Enantio Selectivity
Michael Addition Chiral Azacrown Ether Chalcone Up to 85% ee
Henry (Nitroaldol) Reaction Cu(I)-[H4]salen complex Benzaldehyde (B42025) High syn-selectivity, high ee
Allylic Alkylation Palladium complex Cyclic meso-2-ene-1,4-diol diesters Excellent ee

Applications in Heterocycle Synthesis

Heterocyclic compounds are integral to a vast number of pharmaceuticals and biologically active molecules. This compound is a valuable precursor for constructing various nitrogen- and oxygen-containing ring systems. Its utility stems from its dual nucleophilic and electrophilic character, which facilitates cycloaddition reactions and tandem sequences. researchgate.net

One of the most common applications is in 1,3-dipolar cycloadditions . researchgate.net The nitronate can act as a 1,3-dipole, reacting with alkenes and alkynes to form isoxazolidine (B1194047) and isoxazoline (B3343090) derivatives, respectively. researchgate.net For example, the reaction of a nitronate with an electron-deficient alkene like methyl acrylate (B77674) can lead to the formation of a functionalized isoxazolidine ring. researchgate.net

Furthermore, β-cyanonitroalkanes, which can be synthesized via the alkylation of this compound, are precursors to nitrogen-rich heterocycles. nih.gov For instance, controlled reduction of the nitro group in these compounds to an oxime can trigger a spontaneous cyclization to form 5-aminoisoxazoles. nih.gov

Tandem reactions involving this compound are also powerful tools for heterocycle synthesis. The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction of the lithium salt of 2-nitropropane with 4-chloromethyl-7-nitro-2,1,3-benzothiadiazole has been used to synthesize novel benzothiadiazole derivatives. clockss.org In other examples, conjugate addition of the nitronate to an α,β-unsaturated system can be followed by an intramolecular ring closure, providing a streamlined route to complex heterocyclic frameworks. researchgate.net

Enabling Transformations in Natural Product Synthesis

The synthesis of complex natural products often requires the strategic formation of carbon-carbon bonds and the installation of key functional groups. 2-Nitropropane and its nitronate anion are employed as versatile intermediates in these demanding synthetic campaigns. acs.org The nitro group serves as a masked version of an amine or carbonyl group, providing tactical advantages in multi-step syntheses. researchgate.net

The conjugate addition of this compound to α,β-unsaturated carbonyls is a key step in building up carbon skeletons. The resulting γ-nitrocarbonyl compounds are highly versatile intermediates for further elaboration. acs.org This methodology has been applied in the total synthesis of various complex molecules. researchgate.net

A notable application is in the synthesis of carbanucleosides, where palladium-catalyzed asymmetric reactions with 2-nitropropane provide a short and efficient route to these important antiviral agents. researchgate.net The nitro-Mannich (aza-Henry) reaction, involving the addition of a nitronate to an imine, is another crucial transformation. This reaction has been utilized in the synthesis of iminosugars and the pharmaceutical agent Praziquantel. researchgate.net The resulting β-nitroamines are valuable precursors to vicinal diamines, a common motif in natural products and pharmaceuticals.

Catalytic Systems Involving Nitronates

The reactivity and selectivity of this compound are significantly enhanced and controlled through the use of catalytic systems. These can be broadly categorized into organocatalytic, transition metal-catalyzed, and biocatalytic approaches, each offering unique advantages for specific transformations.

Asymmetric organocatalysis utilizes small, chiral organic molecules to induce stereoselectivity, avoiding the need for often toxic or expensive metals. The conjugate addition of this compound to electrophiles is a benchmark reaction for the development of new organocatalysts. rsc.org

Key classes of organocatalysts include:

Proline and its derivatives: These catalysts operate via enamine or iminium ion catalysis. Chiral pyrrolidines are particularly effective in activating α,β-unsaturated carbonyls towards nucleophilic attack by the nitronate. rsc.orgmdpi.com

Thioureas and Squaramides: These molecules act as bifunctional catalysts. They possess a basic site (e.g., an amino group) to deprotonate the nitroalkane and a hydrogen-bond donor moiety (the thiourea (B124793) or squaramide) to activate the electrophile and orient the reactants in the transition state, thereby controlling stereochemistry. rsc.org

Cinchona Alkaloids: These naturally derived catalysts, often modified, are widely used in phase-transfer catalysis and other asymmetric transformations involving nitronates. rsc.org

Chiral Phase-Transfer Catalysts: Molecules like chiral crown ethers and tetra-aminophosphonium salts can form a chiral ion pair with the nitronate anion, directing its approach to the electrophile and inducing enantioselectivity in reactions such as Michael additions. researchgate.netrsc.org

Transition metal catalysts offer unique reaction pathways, often involving single-electron transfer or organometallic intermediates, that are inaccessible through other means. nih.gov They have been instrumental in developing new C-C bond-forming reactions with this compound.

Palladium Catalysis: Palladium complexes are widely used for the arylation and allylation of nitroalkanes. researchgate.net For example, the coupling of this compound with aryl halides or chlorides, catalyzed by a palladium source and a suitable phosphine (B1218219) ligand, provides a direct route to α-arylated nitroalkanes. researchgate.net Palladium catalysts also enable the addition of nitronates to unactivated alkenes through a directed carbopalladation mechanism. chemistryviews.org

Copper Catalysis: Copper salts are effective catalysts for the alkylation of this compound with electrophiles like α-bromonitriles and α-bromocarbonyls. nih.govacs.org These reactions can form highly congested products, including those with adjacent quaternary carbon centers. nih.govacs.org Copper complexes are also prominent in catalyzing asymmetric Henry reactions. nih.govrsc.org

Nickel Catalysis: Nickel catalysts have enabled the asymmetric C-alkylation of nitroalkanes with alkyl halides. nih.gov These reactions are proposed to proceed through a Ni(I)/Ni(III) catalytic cycle, which favors C-alkylation over the competing O-alkylation and allows for stereocontrol. nih.gov

Iron Catalysis: Iron(III) nitronate complexes have been studied as functional models for the oxygenation of 2-nitropropane, mimicking the action of certain enzymes. academie-sciences.fr

Biocatalysis employs enzymes to perform chemical transformations with unparalleled specificity and efficiency under mild conditions. Enzymes that act on nitronates, particularly nitronate monooxygenases (NMOs), are of significant interest. nih.gov

NMO, formerly known as 2-nitropropane dioxygenase, is an FMN-dependent enzyme that oxidizes alkyl nitronates to the corresponding aldehydes or ketones and nitrite (B80452). nih.govgenome.jp This enzyme is crucial for the detoxification of toxic nitroalkanes like propionate (B1217596) 3-nitronate (P3N). nih.govgsu.edu The enzyme utilizes molecular oxygen in a radical-based mechanism involving a flavosemiquinone intermediate. nih.govnih.gov

Structural and kinetic studies have provided detailed insights into the NMO active site.

Classification: NMOs are divided into at least two classes. Class I enzymes, found in bacteria and fungi, are defined by four conserved motifs and are active on alkyl nitronates. nih.govrcsb.org Class II enzymes, such as that from Neurospora crassa, lack these motifs and can oxidize both neutral nitroalkanes and their nitronate anions. rcsb.orgnih.gov

Active Site Residues: The crystal structure of NMO from Pseudomonas aeruginosa (a Class I NMO) reveals a TIM barrel fold. nih.govrcsb.org Site-directed mutagenesis studies have investigated the roles of conserved active site residues. Tyrosine residues (Y109, Y254, Y299, Y303) and a lysine (B10760008) (K307) are thought to interact with the substrate via hydrogen bonding. gsu.edunih.gov For example, a protonated group with a pKₐ of 9.5 is required for binding the anionic nitronate substrate. nih.gov

Engineered Enzymes: Beyond naturally occurring enzymes, engineered biocatalysts are being developed. A flavin-dependent 'ene'-reductase has been engineered through directed evolution to catalyze the highly stereoselective C-alkylation of secondary nitronates with alkyl halides under photoirradiation, a reaction not found in nature. thieme-connect.com

Table 2: Key Active Site Residues in P. aeruginosa Nitronate Monooxygenase (Class I)

Residue Putative Role in Catalysis
Y109, Y254, Y299, Y303 Hydrogen bonding with the carboxylate group of the substrate. gsu.edunih.gov
K307 Hydrogen bonding with the substrate. gsu.edunih.gov
H183 Implicated in substrate binding and orientation. gsu.edu

Environmental and Industrial Chemical Context of 2 Nitropropane Nitronate Research Perspective

Advanced Oxidation Processes for Nitronate Mitigation Studies

Advanced Oxidation Processes (AOPs) are environmental remediation technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. spartanwatertreatment.com These processes, which include combinations of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, are designed to efficiently produce these powerful oxidizing agents. spartanwatertreatment.com

While specific research on AOPs for 2-nitropropane (B154153) nitronate mitigation is not extensively detailed in the provided results, the fundamental chemistry of AOPs and nitronate oxidation suggests their potential applicability. The core of AOPs is the generation of hydroxyl radicals, which can initiate the oxidation of organic compounds. spartanwatertreatment.com

Research into the non-enzymatic, radical-initiated oxidation of propane-2-nitronate provides a model for how AOPs might work. nih.gov The degradation is proposed to occur via a chain reaction involving peroxyl and nitrogen dioxide (NO₂) radicals. nih.gov AOPs could provide the initial oxidative species to trigger this degradation cascade. Furthermore, some AOPs, such as sonolysis, can create extreme conditions within collapsing cavitation bubbles, leading to the pyrolytic cleavage of water to generate •OH and H• radicals, which could effectively degrade nitronates. mostwiedzy.pl

Research on Industrial Chemical Transformations Utilizing Nitronates (excluding commercial product information)

From a research perspective, 2-nitropropane nitronate is a valuable and versatile intermediate in organic synthesis. ontosight.ai The anionic nature of the nitronate makes it a potent nucleophile, while the nitro group itself can participate in various transformations. This dual reactivity is exploited in the synthesis of more complex molecules. ontosight.airesearchgate.net

Research has explored several fundamental chemical transformations utilizing the nitronate form of 2-nitropropane:

Michael Addition: In the presence of a base, 2-nitropropane forms its nitronate, which can then act as a nucleophile in Michael addition reactions with α,β-unsaturated compounds. who.int

Mannich Reaction: The nitronate can condense with formaldehyde (B43269) and a secondary amine in the Mannich reaction to form β-amino-nitro compounds. who.int

Reduction Reactions: Mild reduction of 2-nitropropane yields isopropylhydroxylamine, while strong reduction conditions produce isopropylamine. who.int

Reactions with Electrophiles: As a nucleophile, the nitronate reacts with various electrophiles, such as haloalkanes and aldehydes, to form new carbon-carbon bonds. gsu.edu

1,3-Dipolar Cycloadditions: The dual electrophilic and nucleophilic nature of nitronates facilitates their use in 1,3-dipolar cycloaddition reactions to create complex heterocyclic frameworks. researchgate.net

These transformations are foundational in synthetic organic chemistry research, providing pathways to a wide range of functionalized molecules. ontosight.airesearchgate.net

Reaction TypeReactantsGeneral ProductSource
Michael AdditionThis compound + α,β-Unsaturated Compoundγ-Nitro compound who.int
Mannich ReactionThis compound + Formaldehyde + Secondary Amineβ-Amino-nitroalkane who.int
Mild Reduction2-NitropropaneIsopropylhydroxylamine who.int
Strong Reduction2-NitropropaneIsopropylamine who.int
Nucleophilic AdditionThis compound + Aldehyde/KetoneNitro-alcohol (Henry Reaction) gsu.edu

Future Research Directions and Emerging Opportunities in 2 Nitropropane Nitronate Chemistry

Development of Novel Catalytic Systems for Enantioselective Nitronate Reactions

A primary focus of ongoing research is the creation of optically active compounds through the asymmetric reactions of nitronates. The development of novel chiral catalysts is central to this effort, aiming to control the stereochemical outcome of reactions involving prochiral nitronates or their addition to prochiral electrophiles.

Future research is directed towards several classes of catalysts:

Chiral Organocatalysts: The field of organocatalysis has provided a wealth of metal-free options for enantioselective transformations. For nitronate additions, research continues to evolve beyond early catalysts like proline derivatives. rsc.org Current efforts focus on more sophisticated bifunctional catalysts, such as squaramides and those derived from 1,2-diamines, which utilize hydrogen bonding to organize the transition state. rsc.orgacs.orgnih.gov These catalysts activate both the nucleophile and the electrophile, leading to high levels of stereocontrol in Michael additions. rsc.orgacs.org For instance, chiral squaramide catalysts have been successfully applied in the Michael addition of nitroalkanes to chalcones and nitroalkenes with low catalyst loading, affording products with excellent enantioselectivities (up to 96% ee). acs.orgnih.gov Similarly, chiral bis(amidine) [BAM] catalysts have shown promise in the enantioselective addition of secondary nitroalkanes like 2-nitropropane (B154153) to imines. rsc.org

Chiral Metal Complexes: Transition metal catalysis offers a complementary approach. While early work focused on metals like palladium for allylic alkylations, results for achieving high enantioselectivity at the α-position of the nitro group were initially suboptimal. nih.gov More recent developments involve heterobimetallic catalysts (e.g., Pd/La complexes) and copper-phosphine complexes that can generate chiral metal-nitronate species. rsc.orgrsc.org These complexes can effectively control the facial selectivity of the nitronate's attack on electrophiles. The design of new chiral ligands that can precisely manipulate the steric and electronic environment around the metal center is a key area of future exploration.

Table 1: Examples of Catalytic Systems for Enantioselective Nitronate Reactions

Catalyst Type Example Catalyst Reaction Type Substrates Enantiomeric Excess (ee) Reference(s)
Organocatalyst Chiral Squaramide Michael Addition Nitroalkanes + Chalcones 93-96% acs.org
Organocatalyst Chiral Bicyclic Guanidine Tandem Conjugate Addition/Aldol Nitromethane + Oxoenals High rsc.org
Organocatalyst (MeO)PBAM·HOTf aza-Henry Reaction 3-Nitroazetidine + Imine 92% rsc.org
Metal Complex Pd/La Heterobimetallic Henry Reaction Nitroalkanes + Aldehydes 72-92% rsc.org
Metal Complex Cu/Chiral Phosphine (B1218219) Conjugate Addition Nitroalkanes + Thioamides High rsc.org

The quest for ideal catalytic systems involves designing catalysts that are not only highly selective but also robust, recyclable, and functional under mild, environmentally friendly conditions.

Exploration of New Reactivity Modes and Umpolung Strategies

Traditionally, the 2-nitropropane nitronate anion acts as a carbon nucleophile. A significant area of emerging research is the inversion of this innate reactivity, a concept known as "umpolung." organicreactions.orgrsc.org This strategy allows the α-carbon of the nitronate to function as an electrophile, dramatically expanding its synthetic utility.

The primary method for achieving this reversal of polarity involves the activation of the nitronate's aci-form with Lewis or Brønsted acids. nih.gov In the presence of a strong acid like polyphosphoric acid, for example, 2-nitropropane can form an electrophilic phosphorylated nitronate species. nih.govfrontiersin.org This reactive intermediate can then be attacked by various nucleophiles. While primary nitroalkanes react with arenes under these conditions to ultimately form amides or nitriles, secondary nitroalkanes like 2-nitropropane follow a distinct pathway involving a Beckmann rearrangement to produce a nitrone, which is then attacked by the nucleophile. nih.govfrontiersin.org

Future opportunities in this domain include:

Developing Milder Activation Methods: Identifying new, less harsh activators to generate the electrophilic nitronate species will broaden the substrate scope to include more sensitive functional groups.

Intermolecular Reactions: While some umpolung reactions are known, expanding the scope of intermolecular C-C and C-heteroatom bond-forming reactions with a wider range of carbon and heteroatom nucleophiles is a key objective. nih.gov For example, cyclic nitronates activated with silyl (B83357) triflates (TBSOTf) have been shown to react with silyl enol ethers and other carbon nucleophiles. nih.gov

Catalytic Umpolung: Moving from stoichiometric activation to catalytic umpolung strategies is a major goal. This would involve a catalytic cycle where the activating agent is regenerated, making the process more atom-economical and sustainable. A formal umpolung strategy has been demonstrated for the enantioselective alkenylation of β-ketoesters, where the nitro group serves as a leaving group after facilitating the key bond formation. rsc.org

Computational Design of Nitronate-Mediated Transformations

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For this compound, theoretical methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are providing unprecedented insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.govacs.orgmdpi.com

Key areas where computation is driving future research include:

Mechanism Elucidation: Computational studies can map out entire reaction energy profiles, distinguishing between concerted and stepwise pathways. For instance, DFT studies on the cycloaddition reactions of nitroalkenes have indicated a polar, stepwise mechanism proceeding through a zwitterionic intermediate. nih.gov Similarly, calculations have been used to analyze the C- vs. O-alkylation of nitronates, explaining the kinetic and thermodynamic preferences. acs.org

Catalyst Design: By modeling the interactions between a catalyst, the nitronate, and the electrophile, researchers can rationally design new catalysts with improved activity and selectivity. Computational analysis of Pd-catalyzed α-arylation, for example, helps to explain the reactivity of nitronates and the stability of key intermediates. acs.org

Predicting New Reactivity: Theoretical models can be used to screen for new, undiscovered reactions or to predict the outcome of transformations under different conditions. This predictive power accelerates the discovery process, allowing experimental efforts to be focused on the most promising avenues.

Table 2: Applications of Computational Chemistry in Nitronate Research

Computational Method Area of Study Key Findings Reference(s)
DFT [4+3] Cycloaddition Polar, stepwise mechanism via a zwitterionic intermediate. nih.gov
MEDT Reaction of Furan with Nitroenoate Reaction proceeds through zwitterionic intermediates, with the final nitronate being the most thermodynamically stable product. mdpi.com
Ab initio MP2/CBS Gas-Phase Alkylation C-alkylation is the preferred pathway both thermodynamically and kinetically over O-alkylation. acs.org
DFT (M06-2X) Enamine + Nitroalkene Reaction Calculated energy gaps between transition states leading to different stereoisomers of cyclobutane (B1203170) intermediates. acs.org

The synergy between computational prediction and experimental validation is expected to be a cornerstone of future progress in nitronate chemistry.

Bio-inspired Catalysis and Chemoenzymatic Approaches for Nitronate Derivatization

Nature's catalysts—enzymes—offer exquisite selectivity and operate under mild, aqueous conditions, making them highly attractive for sustainable chemical synthesis. The application of biocatalysis to nitronate chemistry is a rapidly emerging field. acs.orgrsc.orgmanchester.ac.uknih.gov

Future research is focused on harnessing and engineering enzymes for novel transformations:

Engineered Ene-Reductases: Enzymes from the Old Yellow Enzyme (OYE) family, known as ene-reductases, have been engineered to perform reactions beyond their natural function. pnas.org Recent breakthroughs include the use of an engineered flavin-dependent 'ene'-reductase to catalyze the highly stereoselective C-alkylation of secondary nitronates with alkyl halides under photoirradiation. thieme-connect.comresearchgate.net This method provides direct access to valuable enantioenriched tertiary nitroalkanes. thieme-connect.com

Nitronate Monooxygenases (NMOs): These enzymes catalyze the oxidative denitrification of nitronates to the corresponding carbonyl compounds and nitrite (B80452). nih.govgenome.jp NMO from Psychrobacter sp. ANT206, for example, has been identified and characterized for its ability to degrade 2-nitropropane at low temperatures. nih.govresearchgate.net Future work could involve engineering these enzymes to accept a broader range of substrates or to perform different types of oxidative transformations.

Chemoenzymatic Cascades: Combining the best of both worlds, chemoenzymatic synthesis uses enzymes and chemical catalysts in sequential or one-pot processes. nih.gov A nitronate could be formed using a chemical base and then undergo a highly enantioselective transformation catalyzed by an enzyme. For instance, Hyster and co-workers reported an ene-reductase-catalyzed asymmetric coupling where an in situ-generated nitronate is a key intermediate. illinois.edu Developing multi-step cascades where nitronates are generated and consumed in situ avoids the isolation of potentially unstable intermediates and streamlines the synthesis of complex molecules. nih.gov

Integration of Nitronate Chemistry in Flow Chemistry and Automated Synthesis

Modernizing synthetic practice involves adopting new technologies that enhance efficiency, safety, and throughput. Flow chemistry and automated synthesis are at the forefront of this evolution.

Flow Chemistry: Performing reactions in continuous-flow reactors offers significant advantages over traditional batch processing, especially for energetic or hazardous reactions. vapourtec.comresearchgate.net Nitration reactions and the use of nitro compounds, which can be potentially explosive, are prime candidates for this technology. researchgate.netnih.gov Flow chemistry allows for precise control over reaction parameters like temperature and stoichiometry, superior heat and mass transfer, and minimized reactor volumes, all of which lead to a vastly improved safety profile. vapourtec.comrsc.org The continuous-flow reduction of nitro compounds to amines and the Nef reaction have been successfully demonstrated, showcasing the potential for safer, scalable production of molecules derived from nitronates. nih.govbohrium.com Future work will focus on adapting more complex, multi-step sequences involving nitronate intermediates to continuous-flow systems.

Automated Synthesis: Robotic platforms for automated synthesis enable high-throughput screening of reaction conditions, catalysts, and substrates. wikipedia.orgchemspeed.com This technology can dramatically accelerate the discovery and optimization of new nitronate-based reactions. An automated synthesizer can perform a large number of experiments in parallel, rapidly identifying the optimal conditions for a desired transformation. wikipedia.org For example, an automated system could be used to screen a library of chiral catalysts for an enantioselective nitronate addition, quickly pinpointing the most effective catalyst. The integration of automated synthesis with data analysis and machine learning will further enhance the power of this approach, enabling predictive models for reaction outcomes.

By embracing these advanced platforms, chemists can explore the reactivity of this compound more rapidly and safely, pushing the boundaries of what is possible in organic synthesis.

Q & A

Q. How can researchers distinguish between 2-nitropropane and its nitronate form in experimental systems?

The nitronate anion (propane-2-nitronate) forms via deprotonation of 2-nitropropane under alkaline conditions. To differentiate them:

  • Use pH-dependent spectroscopic methods (e.g., UV-Vis or NMR) to monitor tautomerization. The nitronate form exhibits distinct absorption peaks (e.g., λmax at 250–280 nm) due to its conjugated system .
  • Employ mass spectrometry (MS) coupled with ionization techniques sensitive to anionic species (e.g., electrospray ionization in negative mode) .
  • Measure pKa values: 2-nitropropane has an aqueous pKa ~11, so pH adjustments can selectively stabilize one form .

Q. What experimental approaches are recommended for detecting 2-nitropropane nitronate in microbial communities?

  • Metatranscriptomics : Identify genes encoding nitronate monooxygenase (NMO, EC 1.13.12.16) or 2-nitropropane dioxygenase (NPD, EC 1.13.11.32) in soil or microbial samples. High expression of these enzymes correlates with nitronate metabolism .
  • Enzyme assays : Use FMN-dependent activity assays with O2 consumption monitoring. NMO oxidizes nitronates to carbonyl compounds and nitrite, measurable via Griess reagent .

Q. How should researchers handle this compound to minimize decomposition during storage?

  • Store in airtight, light-resistant containers under inert gas (e.g., argon) at −80°C.
  • Avoid prolonged exposure to moisture or alkaline conditions, which accelerate tautomerization to the nitroalkane form .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • HPLC-UV/Vis : Use reverse-phase columns with mobile phases buffered at pH 10–12 to stabilize the nitronate form. Calibrate with synthetic standards .
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) for transitions specific to the nitronate anion (e.g., m/z 102 → 60 for fragmentation) .

Q. What safety protocols are critical when working with this compound?

  • Use fume hoods and personal protective equipment (PPE) due to its genotoxic potential .
  • Monitor airborne concentrations with OSHA/NIOSH-recommended methods (e.g., NIOSH Manual of Analytical Methods #272) .

Advanced Research Questions

Q. Why does the nitronate form exhibit higher mutagenicity than 2-nitropropane in Salmonella typhimurium assays?

The nitronate anion undergoes enzymatic activation (e.g., via aryl sulfotransferase) to produce reactive aminating species like hydroxylamine-O-sulfonate. These form DNA adducts (e.g., 8-aminodeoxyguanosine), which are mutagenic. Experimental validation:

  • Inhibit sulfotransferase with pentachlorophenol to reduce DNA damage .
  • Compare mutagenicity in TA100 (nitronate-sensitive) vs. pH-adjusted assays to isolate tautomer effects .

Q. How can isotope effects elucidate the catalytic mechanism of nitronate monooxygenase (NMO)?

  • Kinetic isotope effects (KIE) : Use deuterated nitronates (e.g., [2H]-ethylnitronate) to study rate-limiting steps. Elevated KIE values (~3–4) suggest proton abstraction is critical in the NMO mechanism .
  • Anion binding studies : Fluorescence quenching or X-ray crystallography (e.g., PDB 2NP1) reveals active-site interactions with nitronate anions .

Q. What molecular techniques identify NMO gene homologs in fungal pathogens like Metarhizium brunneum?

  • Phylogenetic analysis : Amplify conserved FMN-binding domains (e.g., using degenerate primers) and align with known NMO sequences (e.g., Neurospora crassa).
  • qRT-PCR : Measure NMO gene expression during host infection stages to assess functional roles in pathogenicity .

Q. How do conflicting reports on this compound’s metabolic pathways inform experimental design?

Contradictory evidence exists on whether DNA damage arises from direct nitronate oxidation or sulfotransferase-mediated activation. To resolve this:

  • Use isotopic tracing (e.g., <sup>15</sup>N-labeled nitronate) to track metabolite formation in hepatocyte models .
  • Compare wild-type vs. sulfotransferase-knockout rodents to isolate enzymatic contributions .

Q. What strategies optimize experimental reproducibility in nitronate toxicity studies?

  • Standardize pH (≥10) and O2 levels in cell culture media to stabilize nitronate .
  • Include positive controls (e.g., sodium nitrite) and validate assays with inter-laboratory comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.